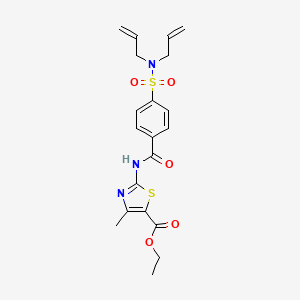

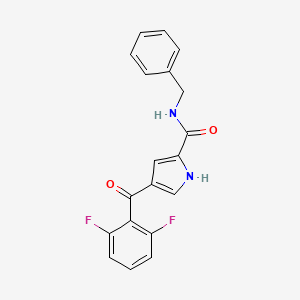

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione, commonly known as MPTP, is a chemical compound that has been extensively studied due to its unique properties. MPTP is a potent neurotoxin that selectively destroys dopaminergic neurons in the brain. This compound has been used to create animal models of Parkinson's disease and has helped researchers to better understand the underlying mechanisms of this debilitating disorder.

科学的研究の応用

Chemical Synthesis and Molecular Structure

8-Mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione and its derivatives have been a subject of interest in chemical synthesis. Hesek and Rybár (1994) described the synthesis of new purine ring systems derived from 8-mercapto-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, demonstrating the compound's utility in creating complex molecular structures Hesek & Rybár, 1994. Similarly, Khaliullin et al. (2020) explored thietanyl protection in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, highlighting the compound's role in the development of novel synthetic pathways Khaliullin & Shabalina, 2020.

Potential Medical Applications

Although the request excludes information related to drug use and side effects, it is worth noting that various derivatives of 8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione have been studied for their potential medical applications. For instance, Cho et al. (2015) identified a derivative as a chemical inhibitor against severe acute respiratory syndrome (SARS) coronavirus helicase, which suggests its potential in antiviral research Cho et al., 2015. Additionally, Han et al. (2020) explored derivatives of 8-mercapto-3,7-dihydro-1H-purine-2,6-dione as inhibitors of sirtuins (SIRT1-7), enzymes involved in various physiological processes such as inflammation and neurodegeneration Han et al., 2020.

Pharmacological Research

The compound and its derivatives have been synthesized and evaluated for pharmacological properties. In this context, Khaliullin et al. (2018) synthesized and assessed the antidepressant properties of a related compound, demonstrating the compound's relevance in pharmacological research Khaliullin et al., 2018.

特性

IUPAC Name |

3-methyl-7-pentyl-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O2S/c1-3-4-5-6-15-7-8(12-11(15)18)14(2)10(17)13-9(7)16/h3-6H2,1-2H3,(H,12,18)(H,13,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHXMIBBTIFUKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(NC1=S)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-mercapto-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-1-ethanone](/img/structure/B2380512.png)

![2-cyclohexyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2380515.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B2380516.png)

![6-Cyclopropyl-3-[2-(thieno[3,2-d]pyrimidin-4-ylamino)ethyl]pyrimidin-4-one](/img/structure/B2380517.png)

![5-(3,4-dimethylphenyl)-1-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2380520.png)

![[6-(4-Fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B2380522.png)

![N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2380531.png)